molecular formula C4H3ClN2O2 B179014 5-Chloro-1H-pyrazole-4-carboxylic acid CAS No. 134589-59-6

5-Chloro-1H-pyrazole-4-carboxylic acid

Cat. No. B179014
CAS RN: 134589-59-6
M. Wt: 146.53 g/mol
InChI Key: AOFKZNFCUHQSLA-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3ClN2O2 . It has a molecular weight of 146.53 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 5th position and a carboxylic acid group at the 4th position .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrazole-4-carboxylic acid is a solid compound .

Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

5-Chloro-1H-pyrazole-4-carboxylic acid: is a valuable precursor in the synthesis of pyrazole derivatives that exhibit potent antituberculosis activity. These derivatives can inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Antimicrobial and Antifungal Applications

Pyrazole derivatives, synthesized using 5-Chloro-1H-pyrazole-4-carboxylic acid , have been shown to possess significant antimicrobial and antifungal properties. They are effective against a range of pathogenic microorganisms, providing a pathway for new drug development .

Anti-inflammatory Properties

The compound is used to create derivatives that act as anti-inflammatory agents. These agents can potentially treat chronic inflammatory diseases by inhibiting specific pathways that cause inflammation .

Anticancer Research

In the field of oncology, 5-Chloro-1H-pyrazole-4-carboxylic acid serves as a core structure for developing novel anticancer agents. These agents target various cancer cell lines, offering a promising approach to cancer therapy .

Antidiabetic Drug Development

Researchers utilize this compound to produce molecules with antidiabetic effects. These molecules can modulate blood glucose levels and offer a new avenue for diabetes treatment .

Agrochemistry: Pesticide Synthesis

The chemical serves as an intermediate in the synthesis of pesticides. Its derivatives can be formulated into compounds that control agricultural pests and diseases, contributing to crop protection .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

5-chloro-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFKZNFCUHQSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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